(1R,2R)-1-(4-pyrazin-2-ylpiperazin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a common motif in many bioactive molecules. The presence of the pyrazine and piperazine rings further enhances its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the pyrazine and piperazine moieties. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of Pyrazine and Piperazine Rings: These rings can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol
- rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride
Uniqueness
The bis(trifluoroacetate) salt form of the compound offers unique properties such as enhanced solubility and stability, making it particularly useful in certain applications where these characteristics are desired.
This detailed article provides a comprehensive overview of rel-(2R,3R)-3-[4-(2-pyrazinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2R)-1-(4-pyrazin-2-ylpiperazin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20-19(26-13-11-25(12-14-26)18-15-23-9-10-24-18)16-3-1-2-4-17(16)21(20)5-7-22-8-6-21/h1-4,9-10,15,19-20,22,27H,5-8,11-14H2/t19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKFXVJVYFXOQE-UXHICEINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C5=NC=CN=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C5=NC=CN=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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